3,3-Dibromopropenoic acid

Descripción

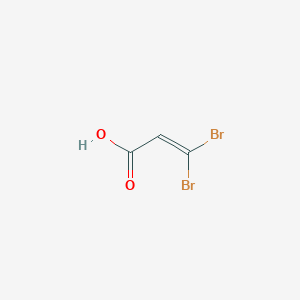

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dibromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWPGQPTCCQNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Br)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532001 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-21-8 | |

| Record name | 3,3-Dibromoprop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Ecological Research Implications

Formation as a Disinfection Byproduct

3,3-Dibromoacrylic acid is known to be a polar aromatic brominated disinfection byproduct that forms during the chlorination of water. medchemexpress.com Its formation is a consequence of the reaction between chlorine-based disinfectants and naturally occurring organic matter in the water source. medchemexpress.com

Role as a Chemical Intermediate

This compound serves as a useful research chemical and a starting material for the synthesis of other organic compounds. chemicalbook.comchembk.com The α,β-unsaturated carbonyl system is a reactive functional group arrangement that typically allows for participation in reactions such as Michael additions and Diels-Alder cycloadditions, making it a potentially valuable building block in organic synthesis. vulcanchem.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy : In a ¹H NMR spectrum, 3,3-Dibromoacrylic acid is expected to show two main signals: a singlet for the lone vinyl proton (=CH-) and a broad singlet for the acidic proton of the carboxylic acid group (-COOH). The vinyl proton's signal would be shifted downfield due to the deshielding effects of the adjacent gem-dibromo and carboxyl groups.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide signals for the three distinct carbon atoms: the carbonyl carbon of the acid, and the two sp²-hybridized carbons of the vinyl group. nih.gov The carbon atom bonded to the two bromine atoms would exhibit a significant downfield shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the functional groups within the 3,3-Dibromoacrylic acid molecule. A computed vapor phase IR spectrum has been documented. spectrabase.com The characteristic absorption bands are predicted as follows:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch, very broad | 3500–2800 utdallas.edu |

| Carbonyl C=O | Stretch, strong | ~1710 utdallas.edu |

| Alkene C=C | Stretch | 1680–1640 libretexts.org |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition.

Molecular Ion : The exact mass of 3,3-Dibromoacrylic acid is 227.842155 u. spectrabase.com

Isotopic Pattern : Due to the presence of two bromine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic M:M+2:M+4 isotopic pattern with an intensity ratio of approximately 1:2:1, which is a definitive indicator for a dibrominated compound. int-res.com

Fragmentation : The methyl ester of 3,3-dibromoacrylic acid has been shown to have a molecular ion cluster at m/e 242, 244, and 246. int-res.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic distribution and the stable arrangement of atoms in space.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density to derive the system's energy and other properties.

For 3,3-dibromoacrylic acid, a typical DFT study would involve geometry optimization to find the lowest energy conformation. A functional, such as B3LYP or M06-2X, would be combined with a basis set, like 6-311++G(d,p), to provide a good description of the electronic structure, including the effects of the heavy bromine atoms and the polar carboxylic acid group. chemrxiv.orgresearchgate.net

The primary outputs of such a calculation would be the optimized molecular geometry (bond lengths, bond angles, and dihedral angles) and the electronic properties. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Although specific data for 3,3-dibromoacrylic acid is not published, studies on related halogenated compounds demonstrate that DFT accurately predicts these fundamental properties. chemrxiv.org

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 3,3-Dibromoacrylic Acid This table is illustrative and based on general chemical principles, as specific published data is unavailable.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C=C Bond Length | 1.34 - 1.36 Å | The length of the carbon-carbon double bond. |

| C-Br Bond Length | 1.88 - 1.92 Å | The length of the carbon-bromine bonds at position 3. |

| C-C Bond Length | 1.48 - 1.52 Å | The length of the single bond between the alkene and carboxyl carbons. |

| C=O Bond Length | 1.20 - 1.22 Å | The length of the carbonyl double bond in the carboxylic acid group. |

| O-H Bond Length | 0.96 - 0.98 Å | The length of the hydroxyl bond in the carboxylic acid group. |

| ∠(Br-C-Br) | 110° - 114° | The angle between the two bromine atoms and the carbon atom. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy. rsc.org

While computationally more demanding than DFT, these methods are crucial for benchmarking and for systems where electron correlation is particularly important. An ab initio calculation on 3,3-dibromoacrylic acid would provide highly accurate geometric and electronic data. These methods are especially valuable for generating precise energy values needed for modeling reaction mechanisms. rsc.org Due to their computational expense, their application to a molecule of this size would typically be reserved for single-point energy calculations on a DFT-optimized geometry to achieve a highly accurate energy value, often referred to as the "gold standard" of computational chemistry.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, mapping out the energy landscape that connects reactants, intermediates, and products.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for a reaction to occur. Identifying the geometry and energy of a transition state is crucial for understanding reaction kinetics.

For 3,3-dibromoacrylic acid, one might investigate its degradation pathways or its formation from precursors during water disinfection. Computational methods can locate the TS for a proposed reaction step. A key feature of a successfully located transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state defines the activation energy barrier, a key parameter in determining the reaction rate.

Reaction coordinate mapping, or potential energy surface (PES) scanning, involves calculating the energy of the system as a specific geometric parameter (like a bond distance or angle) is systematically changed. This technique helps to visualize the energy profile of a reaction, connecting reactants, intermediates, products, and the transition states between them.

For instance, mapping the reaction coordinate for the addition of a hydroxyl radical to the double bond of 3,3-dibromoacrylic acid would reveal the energetic favorability and mechanism of this degradation step. Such a map would illustrate the energy changes as the radical approaches, forms a bond, and the molecule rearranges, providing a detailed narrative of the reaction mechanism at the molecular level.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic properties, which can be used to identify and characterize a molecule by comparing calculated spectra to experimental data.

For 3,3-dibromoacrylic acid, DFT calculations can predict its vibrational spectrum (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra.

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. These predictions are invaluable for confirming the structure of a synthesized or isolated compound by comparing the theoretical spectrum to the one obtained experimentally. While experimental NMR data for various acrylic acid derivatives exist, specific computational predictions for 3,3-dibromoacrylic acid are not found in the surveyed literature.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3,3-Dibromoacrylic acid |

| Bromoacetic acid |

| Bromomethanes |

| Bromoacetamides |

| Bromoacetonitriles |

Computational NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure elucidation and verification. For 3,3-dibromoacrylic acid, density functional theory (DFT) calculations would be the method of choice. Specifically, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed for accurate chemical shift predictions.

A typical computational workflow would involve:

Geometry Optimization: The first step is to obtain an accurate 3D structure of the 3,3-dibromoacrylic acid molecule. This is typically done using a DFT functional (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

NMR Calculation: Using the optimized geometry, a GIAO-DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus (¹H and ¹³C).

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

Hypothetical ¹³C and ¹H NMR Chemical Shift Data for 3,3-Dibromoacrylic Acid

The following table presents hypothetical, yet realistic, calculated NMR chemical shifts for 3,3-dibromoacrylic acid, based on the expected electronic environment of the nuclei. The presence of two electronegative bromine atoms on the same carbon atom (C3) would significantly influence the chemical shifts.

| Atom | Hypothetical Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) | Notes |

| ¹³C | |||

| C1 (COOH) | 168.5 | 165-175 | The carboxylic acid carbon is typically found in this downfield region. |

| C2 (=CH) | 135.2 | 130-140 | The sp² carbon attached to the carboxylic group and a hydrogen atom. |

| C3 (=CBr₂) | 95.8 | 90-100 | The geminal dibromo substitution causes a significant upfield shift compared to C2, but downfield relative to a simple sp² carbon due to the electronegativity of the bromines. |

| ¹H | |||

| H (on C2) | 7.8 | 7.5-8.5 | The vinylic proton is expected to be significantly deshielded due to the proximity of the carboxylic acid group and the double bond. |

| H (on COOH) | 12.1 | 10-13 | The acidic proton of the carboxylic acid group, which can vary significantly with solvent and concentration. |

This table is illustrative and based on general principles of NMR spectroscopy and computational chemistry. Actual values would require specific DFT calculations.

Vibrational Frequency Calculations (IR, Raman)

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. These calculations are instrumental in assigning experimental spectra and understanding the vibrational modes of the molecule.

The process involves:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311+G(d,p)), a frequency calculation is performed. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

Hypothetical Calculated Vibrational Frequencies for 3,3-Dibromoacrylic Acid

The table below lists some of the key expected vibrational modes for 3,3-dibromoacrylic acid and their hypothetical calculated (scaled) frequencies.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Intensity |

| O-H stretch (carboxylic acid) | 3450 | Strong, Broad (IR) |

| C-H stretch (vinylic) | 3080 | Medium (IR), Strong (Raman) |

| C=O stretch (carboxylic acid) | 1715 | Very Strong (IR) |

| C=C stretch | 1620 | Medium (IR), Very Strong (Raman) |

| C-O stretch (carboxylic acid) | 1250 | Strong (IR) |

| C-Br stretch (asymmetric) | 680 | Strong (IR) |

| C-Br stretch (symmetric) | 590 | Medium (Raman) |

This table is illustrative. The exact frequencies and intensities would be determined by a specific computational study. The disappearance of the C-Br peak (around 500-800 cm⁻¹) and the appearance of an alcohol O-H peak would be key indicators in IR spectroscopy if the bromoalkene functional group were to react to form an alcohol. quizlet.com

Conformational Analysis and Molecular Dynamics Simulations

While 3,3-dibromoacrylic acid is a relatively small and rigid molecule, conformational analysis can still provide insights into the orientation of the carboxylic acid group relative to the double bond. The two primary planar conformers would be the s-cis and s-trans forms, referring to the arrangement around the C2-C1 single bond.

Computational studies would determine the relative energies of these conformers to predict the most stable form and the energy barrier to rotation. acs.org Although likely a small barrier, this information is relevant for understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) simulations could be employed to study the behavior of 3,3-dibromoacrylic acid in a solution phase. kaist.ac.kr By simulating the molecule's movement over time in a box of solvent molecules (e.g., water or an organic solvent), MD can provide information on:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group and solvent molecules.

Conformational Preferences in Solution: Whether the solvent environment alters the relative stability of the s-cis and s-trans conformers.

Structure-Activity Relationship (SAR) Modeling (for derivatives with biological activity)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with specific biological activities. researchgate.net While there is limited information on the biological activity of 3,3-dibromoacrylic acid itself, it is a known precursor in the synthesis of other biologically active molecules, such as aurone (B1235358) derivatives. researchgate.net

Should a series of 3,3-dibromoacrylic acid derivatives be synthesized and tested for a particular biological activity, a QSAR study would typically involve:

Data Collection: Assembling a dataset of compounds with their corresponding biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potential).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets.

For halogenated compounds, specific descriptors related to the halogen atoms (e.g., size, electronegativity, potential for halogen bonding) would be particularly important in such models.

Integration with Experimental Data for Comprehensive Mechanistic Understanding

The true power of computational chemistry is realized when it is integrated with experimental data. For 3,3-dibromoacrylic acid, this integration would be key to a full mechanistic understanding of its properties and reactivity.

Spectroscopy: Comparing calculated NMR chemical shifts and IR/Raman frequencies with experimental spectra is the primary method for structural confirmation. Any discrepancies can lead to a re-evaluation of the molecular conformation or even the proposed structure.

Reactivity: Computational modeling of reaction pathways can help to explain experimentally observed reactivity. For example, DFT calculations can be used to model the transition states of reactions involving 3,3-dibromoacrylic acid, providing insights into reaction mechanisms and selectivity. acs.org

Synthesis: The compound has been synthesized via a Favorsky rearrangement of 1,1,3,3-tetrabromoacetone. mpg.descispace.com Computational modeling could be used to study the mechanism of this rearrangement and optimize reaction conditions. It is also used as a reactant in the synthesis of aurones. researchgate.net

By combining theoretical calculations with experimental results, a robust and detailed picture of the chemical nature of 3,3-dibromoacrylic acid can be achieved.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dibromoacrylic acid, and how do reaction conditions influence yield and purity?

- Methodology : Bromination of acrylic acid derivatives (e.g., propenoic acid) using brominating agents like Br₂ or N-bromosuccinimide under controlled pH and temperature is a common approach. Reaction conditions (e.g., solvent polarity, catalyst presence) significantly impact regioselectivity and byproduct formation. For example, polar solvents may favor dibromination at the 3,3-positions, while nonpolar solvents could lead to incomplete reactions or isomerization . Purification via recrystallization or column chromatography is critical to isolate the product from impurities such as mono-brominated intermediates .

Q. Which analytical techniques are most effective for characterizing 3,3-Dibromoacrylic acid, and how can impurities be resolved?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, with distinct shifts observed for bromine-substituted carbons and the acidic proton. Infrared (IR) spectroscopy can validate the carboxylic acid group (~1700 cm⁻¹) and C-Br bonds (~500–600 cm⁻¹) . Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) with UV detection identifies impurities like residual starting materials or diastereomers .

Q. How does pH influence the stability of 3,3-Dibromoacrylic acid in aqueous solutions?

- Methodology : Stability studies should monitor degradation under varying pH (e.g., acidic, neutral, alkaline) using UV-Vis spectroscopy or HPLC. Acidic conditions may promote decarboxylation, while alkaline environments could lead to hydrolysis of the C-Br bonds. Buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for short-term storage to minimize decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the microbial degradation of 3,3-Dibromoacrylic acid, and which enzymes are implicated?

- Methodology : Microbial catabolism studies (e.g., using Variovorax paradoxus strains) can identify metabolic intermediates via LC-MS or GC-MS. Enzymes like enoyl-CoA hydratases (Ech) and crotonase family proteins are likely involved in β-oxidation-like pathways, cleaving the dibromo moiety to form simpler metabolites (e.g., 3-hydroxypropionate). Gene knockout experiments and proteomic analysis validate enzyme roles .

Q. How can 3,3-Dibromoacrylic acid be utilized as a precursor in PROTAC linker synthesis, and what structural modifications enhance its utility?

- Methodology : The α,β-unsaturated carbonyl group in 3,3-Dibromoacrylic acid allows for Michael addition reactions, enabling conjugation to E3 ligase ligands (e.g., thalidomide derivatives). Bromine atoms can be replaced via nucleophilic substitution to introduce functional groups (e.g., amines for click chemistry). Computational modeling (e.g., DFT) optimizes linker flexibility and binding affinity .

Q. What contradictions exist in reported degradation pathways of halogenated acrylic acids, and how can they be resolved experimentally?

- Methodology : Discrepancies in proposed pathways (e.g., β-elimination vs. β-oxidation) require isotope-labeled tracer studies (e.g., ¹³C-labeled 3,3-Dibromoacrylic acid) to track carbon flow. Comparative metabolomics of wild-type vs. mutant microbial strains (lacking specific hydrolases) can clarify dominant degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.